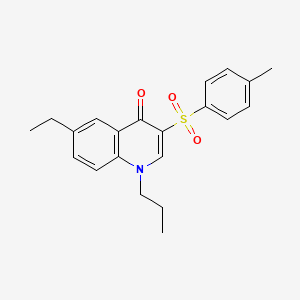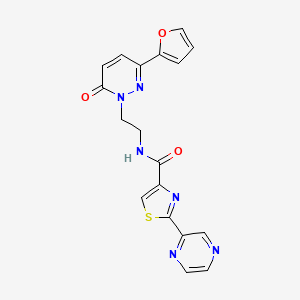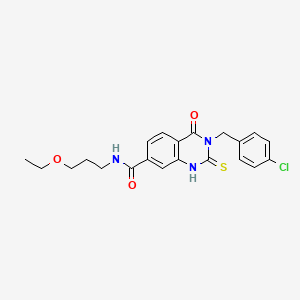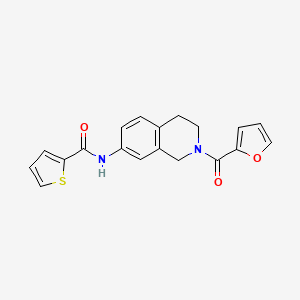![molecular formula C9H14N2OS B2700659 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 2197455-05-1](/img/structure/B2700659.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole, also known as MTMT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTMT is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
科学的研究の応用
1. Potent 5-Lipoxygenase Inhibitors
(Methoxyalkyl)thiazoles, a category that includes 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole, have been identified as potent inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in inflammatory responses. They show selectivity and high potency in inhibiting 5-LPO without affecting cyclooxygenase products, making them candidates for oral treatment in inflammation-related conditions (Bird et al., 1991).
2. Antimicrobial and Antifungal Properties
Several studies have highlighted the antimicrobial and antifungal activities of thiazole derivatives. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed activity against various bacteria and fungi (Abd Alhameed et al., 2019). Similarly, imidazolyl thiazolidinedione derivatives demonstrated moderate antimicrobial activity against multiple bacterial and fungal strains (Moorthy et al., 2014).
3. Potential in Cancer Treatment
Compounds containing thiazole moieties have shown potential in cancer treatment. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds displayed significant anti-cancer activities, especially against specific cancer cell lines (Gür et al., 2020). This suggests a potential avenue for developing new therapeutic agents targeting cancer cells.
4. Anti-Tubercular Agents
Thiazoles derivatives have also been explored for their anti-tubercular properties. Novel thiazoles derivatives containing methoxy-napthyl moieties demonstrated moderate anti-TB activities, showing potential as anti-bacterial agents (Prasad & Nayak, 2016).
5. Hypoglycemic Activity
In the realm of diabetes research, thiazolidine-2,4-diones have been studied for their hypoglycemic activity. These compounds, including those with imidazopyridine thiazolidine-2,4-diones, were found to influence insulin-induced adipocyte differentiation and showed hypoglycemic activity in vivo, suggesting a role in diabetes management (Oguchi et al., 2000).
特性
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11-5-2-3-8(11)7-12-9-10-4-6-13-9/h4,6,8H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLHJFSQBIIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)
![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2700581.png)

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)

![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2700598.png)
![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)